molecular formula C9H10BrNO2 B7979067 5-Bromo-2-(oxetan-3-yloxy)aniline

5-Bromo-2-(oxetan-3-yloxy)aniline

Cat. No.: B7979067
M. Wt: 244.08 g/mol
InChI Key: NZEVJOUKSVLAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxetan-3-yloxy)aniline (CAS: Not provided; CID: 61556543) is a substituted aniline derivative featuring a bromine atom at the 5-position of the aromatic ring and an oxetane-3-ylmethoxy group at the 2-position. Its molecular formula is C₁₁H₁₄BrNO₂ (MW: 272.14 g/mol), with structural characteristics that make it valuable in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEVJOUKSVLAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-(oxetan-3-yloxy)aniline typically involves the bromination of aniline derivatives followed by the introduction of the oxetane ring. One common method includes the reaction of a suitable aniline derivative with copper(II) bromide (CuBr2) in a solvent like tetrahydrofuran (THF). This reaction is known for its high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents and reagents is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form amines.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted aniline derivatives
  • Nitroaniline or aminoaniline derivatives
  • Various ring-opened products depending on the reaction conditions

Scientific Research Applications

5-Bromo-2-(oxetan-3-yloxy)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets. The bromine atom and oxetane ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with brominated aniline cores and oxygen-containing substituents. Key differences lie in substituent groups, molecular properties, and applications.

Structural and Functional Comparison

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-(oxetan-3-yloxy)aniline C₁₁H₁₄BrNO₂ Oxetane ring, ether linkage 272.14 Potential drug intermediate; polar
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline C₉H₉BrN₂O Oxazoline ring (5-membered) 241.09 Bioactive scaffolds
5-Bromo-2-(trifluoromethoxy)phenylboronic acid C₇H₅BBrF₃O₃ Trifluoromethoxy, boronic acid 284.82 Suzuki coupling reagent
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O Dimethylaminoethoxy chain 259.14 Enhanced solubility; basic amine
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline C₁₆H₁₁BrClNO Naphthyl group, chloro substituent 348.62 Bulky aromatic; photostability

Key Differentiators

Oxetane vs. Oxazoline Rings :

  • The oxetane ring in the target compound (4-membered) exhibits higher ring strain than the oxazoline ring (5-membered) in 5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline . This strain may increase reactivity in nucleophilic substitutions while improving metabolic stability in drug design.

Functional Group Diversity: The trifluoromethoxy-boronic acid analog () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the dimethylaminoethoxy variant () offers basicity for improved solubility in acidic environments .

Aromatic Bulk and Lipophilicity :

  • The naphthyl-substituted analog (5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline , ) has increased lipophilicity (logP ~3.5 estimated) compared to the oxetane derivative (logP ~2.1), impacting membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves etherification of 5-bromo-2-hydroxyaniline with oxetane-3-ylmethanol. In contrast, 11-Bromo-6-methyl-12bH-benzooxazepinoquinoxaline () requires InCl₃-catalyzed cyclization, highlighting divergent synthetic pathways .

Biological Activity

5-Bromo-2-(oxetan-3-yloxy)aniline is a synthetic organic compound with notable potential in medicinal chemistry and biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H10BrNO
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 2222935-08-0

This compound features a bromine atom and an oxetane ring, which can influence its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It can interact with specific enzymes, modulating their activity. The presence of the bromine atom may enhance binding affinity through halogen bonding.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and differentiation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown:

  • Inhibition of Tumor Growth : Compounds based on the oxetane structure demonstrated promising results in inhibiting tumor growth in xenograft models.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDInduces apoptosis
Similar Derivative AA549 (lung cancer)7.17 ± 0.94VEGFR-2 inhibition
Similar Derivative BMCF-72.93 ± 0.47Cell cycle arrest

Antimicrobial Activity

The compound's oxetane moiety has been associated with enhanced antimicrobial properties against various pathogens. Studies have shown that:

  • Broad-Spectrum Activity : Compounds featuring the oxetane structure exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Differentiation Induction in AML Cells :
    • A phenotypic screen identified compounds that induce differentiation in acute myeloid leukemia (AML) cells, suggesting that similar structures to this compound could influence cell fate decisions through modulation of specific pathways .
  • Anticancer Efficacy in Xenograft Models :
    • Research indicated that certain derivatives showed substantial tumor growth inhibition in mouse models of head and neck cancer, highlighting the potential of brominated compounds in cancer therapy .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
  • Distribution : The presence of the bromine atom may enhance tissue penetration.
  • Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and half-life.

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